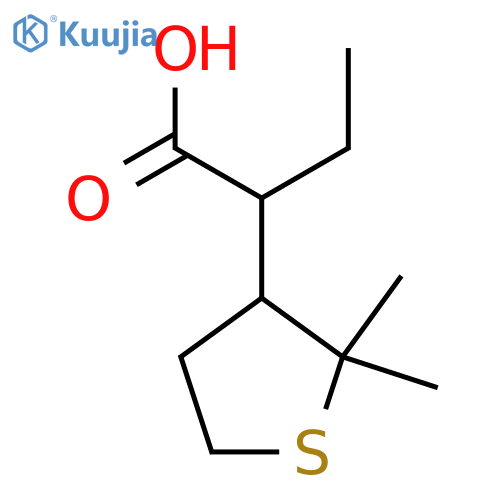Cas no 2228603-78-7 (2-(2,2-dimethylthiolan-3-yl)butanoic acid)

2228603-78-7 structure
商品名:2-(2,2-dimethylthiolan-3-yl)butanoic acid
2-(2,2-dimethylthiolan-3-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2,2-dimethylthiolan-3-yl)butanoic acid
- 2228603-78-7
- EN300-1735027
-
- インチ: 1S/C10H18O2S/c1-4-7(9(11)12)8-5-6-13-10(8,2)3/h7-8H,4-6H2,1-3H3,(H,11,12)
- InChIKey: DUWIZYRGISZJME-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C(C(=O)O)CC)C1(C)C
計算された属性
- せいみつぶんしりょう: 202.10275099g/mol
- どういたいしつりょう: 202.10275099g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 62.6Ų
2-(2,2-dimethylthiolan-3-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1735027-5.0g |
2-(2,2-dimethylthiolan-3-yl)butanoic acid |
2228603-78-7 | 5g |
$4557.0 | 2023-06-04 | ||
| Enamine | EN300-1735027-0.1g |
2-(2,2-dimethylthiolan-3-yl)butanoic acid |
2228603-78-7 | 0.1g |
$1384.0 | 2023-09-20 | ||
| Enamine | EN300-1735027-10.0g |
2-(2,2-dimethylthiolan-3-yl)butanoic acid |
2228603-78-7 | 10g |
$6758.0 | 2023-06-04 | ||
| Enamine | EN300-1735027-5g |
2-(2,2-dimethylthiolan-3-yl)butanoic acid |
2228603-78-7 | 5g |
$4557.0 | 2023-09-20 | ||
| Enamine | EN300-1735027-1g |
2-(2,2-dimethylthiolan-3-yl)butanoic acid |
2228603-78-7 | 1g |
$1572.0 | 2023-09-20 | ||
| Enamine | EN300-1735027-0.05g |
2-(2,2-dimethylthiolan-3-yl)butanoic acid |
2228603-78-7 | 0.05g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1735027-0.25g |
2-(2,2-dimethylthiolan-3-yl)butanoic acid |
2228603-78-7 | 0.25g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1735027-0.5g |
2-(2,2-dimethylthiolan-3-yl)butanoic acid |
2228603-78-7 | 0.5g |
$1509.0 | 2023-09-20 | ||
| Enamine | EN300-1735027-1.0g |
2-(2,2-dimethylthiolan-3-yl)butanoic acid |
2228603-78-7 | 1g |
$1572.0 | 2023-06-04 | ||
| Enamine | EN300-1735027-2.5g |
2-(2,2-dimethylthiolan-3-yl)butanoic acid |
2228603-78-7 | 2.5g |
$3080.0 | 2023-09-20 |
2-(2,2-dimethylthiolan-3-yl)butanoic acid 関連文献
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
2228603-78-7 (2-(2,2-dimethylthiolan-3-yl)butanoic acid) 関連製品
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
